2-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate
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Overview
Description
2-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a (2E)-3-(4-bromophenyl)prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate can be achieved through several synthetic routes. One common method involves the condensation of 2-formylphenyl acetate with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 2-formylphenyl (2E)-3-(4-carboxyphenyl)prop-2-enoate.
Reduction: 2-hydroxyphenyl (2E)-3-(4-bromophenyl)prop-2-enoate.
Substitution: 2-formylphenyl (2E)-3-(4-iodophenyl)prop-2-enoate.
Scientific Research Applications
2-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The bromophenyl moiety may also interact with hydrophobic pockets within biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-formylphenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- 2-formylphenyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- 2-formylphenyl (2E)-3-(4-methylphenyl)prop-2-enoate
Uniqueness
2-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in halogen bonding and influence the compound’s electronic distribution, making it a valuable intermediate in organic synthesis and material science.
Properties
Molecular Formula |
C16H11BrO3 |
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Molecular Weight |
331.16 g/mol |
IUPAC Name |
(2-formylphenyl) (E)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H11BrO3/c17-14-8-5-12(6-9-14)7-10-16(19)20-15-4-2-1-3-13(15)11-18/h1-11H/b10-7+ |
InChI Key |
FXOYMAAUQXEEFM-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)/C=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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